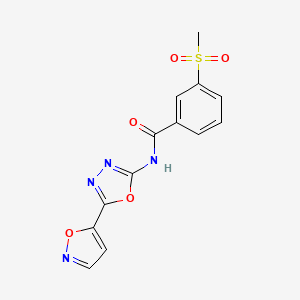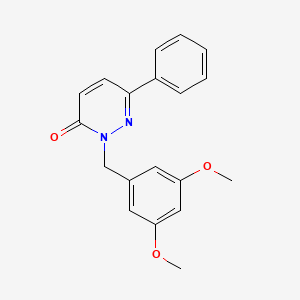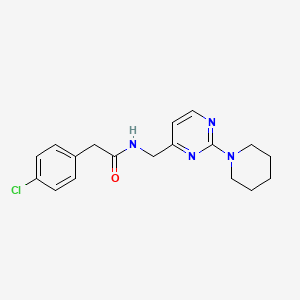
1-Isobutylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 901313-95-9. It has a molecular weight of 185.27 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H19NO2 . The InChI Code for this compound is 1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry, sealed environment .Applications De Recherche Scientifique
Material Science and Biochemistry Applications
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound to 1-Isobutylpiperidine-4-carboxylic acid, is highlighted for its role as an effective β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in material science and biochemistry research (Toniolo, Crisma, & Formaggio, 1998).
Drug Design: Carboxylic Acid (Bio)Isosteres
The carboxylic acid group, a common constituent in pharmacophores, often presents challenges such as metabolic instability and limited passive diffusion across biological membranes. The exploration of carboxylic acid (bio)isosteres, which aim to retain the beneficial attributes of the carboxylic acid moiety while mitigating its drawbacks, is crucial in medicinal chemistry. This approach enhances the selectivity and creates new intellectual property opportunities in drug design, underscoring the relevance of research into novel carboxylic acid surrogates (Ballatore, Huryn, & Smith, 2013).
Biosynthesis from Methane
A study on Methylosinus trichosporium OB3b demonstrated the biosynthetic pathway reconstruction for 4-Hydroxybutyric acid (4-HB) from methane, highlighting the microbial conversion of methane to valuable chemical precursors. This engineered biosynthetic pathway showcases the potential of methane as a feedstock for bioplastics production and other industrial applications, providing insight into the versatility of microbial systems for chemical synthesis (Nguyen & Lee, 2021).
Synthetic Chemistry: Mitsunobu Reaction
The development of the 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine system for the Mitsunobu reaction illustrates the ongoing advancements in synthetic chemistry. This system enhances the activation of nitrogen or carbon nucleophiles, facilitating the formation of C-N or C-C bonds and demonstrating the utility of novel reagent systems in synthetic applications (Tsunoda, Yamamiya, & Ito, 1993).
Piperidine Alkaloids Synthesis
Research into the synthesis of piperidine-related alkaloids using C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block highlights the importance of structural symmetry and functionality in the synthesis of complex organic molecules. This approach underlines the strategic use of chiral building blocks in the synthesis of natural products and pharmaceuticals (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Safety and Hazards
Orientations Futures
While specific future directions for 1-Isobutylpiperidine-4-carboxylic acid are not mentioned in the retrieved sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Mode of Action
The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .
Propriétés
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSMYLWAKSOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)


![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)

